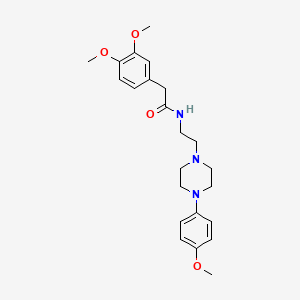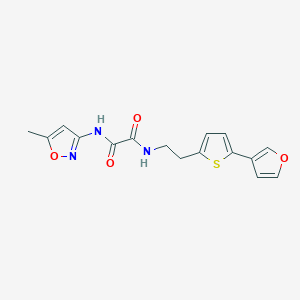![molecular formula C18H17N3O6 B2839845 Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324769-81-5](/img/structure/B2839845.png)
Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a furan ring, which is a heterocyclic compound that consists of a five-member aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure analysis of such a compound would typically involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrimidines, for example, can undergo reactions like alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Chemical Characterization
- The compound has been synthesized using a one-pot multicomponent reaction catalyzed by PTSA in a Biginelli reaction, with its chemical structure confirmed by spectroscopic methods including FTIR, HRESI-MS, 1D, and 2D NMR (Suwito et al., 2017).
Potential Anticancer and Antimicrobial Applications
- Novel compounds structurally similar to Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been synthesized and shown potent in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines (Gomha et al., 2017).
- Another series of similar compounds exhibited strong antimicrobial and anticancer potential, with one specific derivative being almost equipotent to standard drugs against Escherichia coli and colon cancer cell lines (Sharma et al., 2012).
Physical and Chemical Properties
- Studies on the density, viscosity, and ultrasonic properties of similar ethyl/methyl tetrahydropyrimidine derivatives in ethanolic solutions reveal insights into molecular interactions and solute-solvent interactions in these systems (Bajaj & Tekade, 2014).
- The thermodynamic properties, including enthalpies of combustion, formation, and phase transitions, of related tetrahydropyrimidine esters have been experimentally determined (Klachko et al., 2020).
Structural Analysis
- X-ray diffraction (XRD) studies have been conducted on similar tetrahydropyrimidine derivatives to determine the conformations of their crystal structures (Kurbanova et al., 2009).
Biochemical Activities
- Derivatives of tetrahydropyrimidines have demonstrated various biological activities, including antimicrobial and anticancer effects, indicating the potential for pharmaceutical applications (Nikalje et al., 2017).
- Further research into dihydropyrimidines, a category to which this compound belongs, has indicated their potential as antitubercular agents, with some derivatives more potent than traditional drugs (Trivedi et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-3-26-17(22)15-10(2)19-18(23)20-16(15)14-9-8-13(27-14)11-6-4-5-7-12(11)21(24)25/h4-9,16H,3H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQVLPCDPJOCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2839764.png)
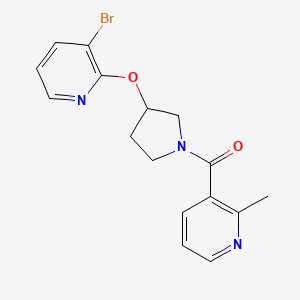

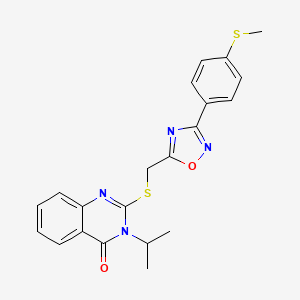
![1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2839771.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2839774.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2839775.png)
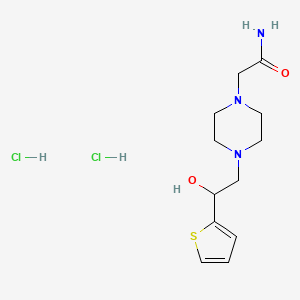
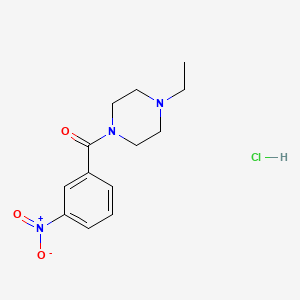
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2839781.png)
